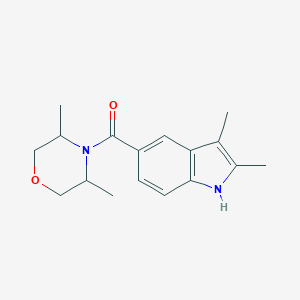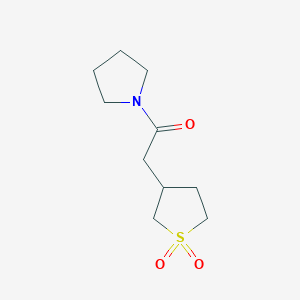
スクテラリン酸
概要
説明
科学的研究の応用
心血管疾患の治療
スクテラリンは、脳梗塞、狭心症、脳血栓症、冠動脈性心疾患などの心血管疾患の治療に広く用いられています . 抗血栓作用があることが発見されており、血管内皮細胞の機能を改善します .
抗腫瘍効果
スクテラリンは、グリオーマ、乳がん、肺がん、腎臓がん、結腸がんなど、さまざまな種類の癌の治療において有望な治療効果を示しています . 抗腫瘍効果の正確なメカニズムは、現在も調査中です。
抗炎症作用
スクテラリンは、抗炎症作用があることがわかっています . したがって、さまざまな炎症性疾患の治療に役立つ可能性がありますが、この分野での作用機序を完全に理解するためには、さらなる研究が必要です。
抗酸化活性
スクテラリンは、抗酸化作用を示すことが実証されています . これは、老化、神経変性疾患、心血管疾患など、さまざまな健康状態に関与している酸化ストレスに対抗するために使用できることを示唆しています。
抗ウイルス作用
スクテラリンは、ウイルスに対して潜在的な治療効果を示しています . これには、COVID-19に対する潜在的な治療効果が含まれますが、これらの効果は現在も調査中で、臨床試験で確認する必要があります .
代謝性疾患の治療と腎臓保護
スクテラリンは、代謝性疾患の治療と腎臓保護において良好な治療効果があることがわかっています . これは、糖尿病や腎臓病などの状態の管理に役立つ可能性があることを示唆しています。
結論として、スクテラリンは、大きな研究開発の可能性を秘めた天然物です . それは広範囲の薬理作用を持ち、医学のさまざまな分野での潜在的な応用について精力的に研究されています。ただし、その作用機序を完全に理解し、臨床試験で治療効果を確認するためには、さらなる研究が必要です。
作用機序
Target of Action
Scutellaric acid is a compound that has been isolated from the plant Scutellaria barbata, which has a long history of medical use in Traditional Chinese Medicine The primary targets of Scutellaric acid are not explicitly mentioned in the available literature
Mode of Action
Generally, the chemical structure of a compound defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site
Biochemical Pathways
Scutellaria barbata, from which Scutellaric acid is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that Scutellaric acid may influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of Scutellaric acid in humans have been studied. After a single oral administration of Scutellarin, the precursor of Scutellaric acid, the plasma concentrations of Scutellarin were very low, indicating that it might be rapidly metabolized or poorly absorbed . The major metabolite of Scutellarin was found in comparatively high concentrations in the plasma, suggesting that Scutellarin could be absorbed into the intestine after hydrolysis to its aglycone by bacterial enzymes .
Result of Action
Scutellaria barbata, from which scutellaric acid is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that Scutellaric acid may have similar effects at the molecular and cellular level.
Safety and Hazards
When handling Scutellaric acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
It is known that Scutellaric acid interacts with various biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Scutellaric acid has been shown to have effects on various types of cells. For instance, it has been found to enhance glucose-stimulated insulin secretion in INS-1 rat pancreatic β-cell line . This suggests that Scutellaric acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Scutellaric acid can potentially enhance insulin secretion , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that Scutellaric acid can potentially influence glucose and lipid metabolism .
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-JZLUYQONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102919-76-6 | |
| Record name | Scutellaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102919766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCUTELLARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB52TAX5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Scutellaric acid and where is it found?
A1: Scutellaric acid is an oleanane-type triterpene acid. It was first isolated from the plant Scutellaria rivularis []. It has since been identified in other species of Scutellaria, including Scutellaria barbata [, ] and Scutellaria lateriflora [], as well as in the fruits of Akebia quinata [].
Q2: What are the known biological activities of Scutellaric acid?
A2: While the provided research focuses primarily on the isolation and structural characterization of Scutellaric acid, there is limited information regarding its specific biological activities within these papers. Further research is needed to elucidate its potential therapeutic benefits.
Q3: What analytical techniques are commonly used to identify and characterize Scutellaric acid?
A3: Researchers utilize a combination of spectroscopic and chromatographic methods to isolate and characterize Scutellaric acid. These techniques often include:
- Chromatography: Column chromatography, often with silica gel as the stationary phase, is employed to separate Scutellaric acid from other compounds in plant extracts. [, , ]
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for determining the structure of Scutellaric acid. Additionally, High-resolution mass spectrometry (HRMS) provides information about the molecular mass and formula. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
